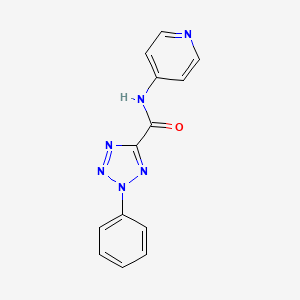

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

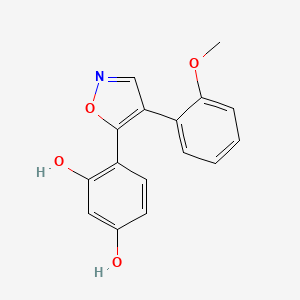

“2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide” is a small molecule . It belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids .

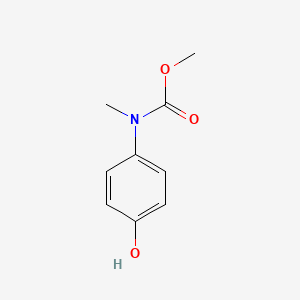

Molecular Structure Analysis

The molecular structure of “this compound” includes a phenyl group (a benzene ring), a pyridin-4-yl group (a pyridine ring), and a 2H-tetrazole-5-carboxamide group . The exact 3D structure would need to be determined experimentally or through computational methods.Physical and Chemical Properties Analysis

The average molecular weight of “this compound” is approximately 240.3003 . Its chemical formula is C15H16N2O . Other physical and chemical properties would need to be determined experimentally.Aplicaciones Científicas De Investigación

Optimization of PARP Inhibitors

A study developed a series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, which showed excellent PARP enzyme and cellular potency. One compound demonstrated good in vivo efficacy in melanoma and breast cancer models, highlighting the therapeutic potential of structurally similar compounds in oncology (Penning et al., 2010).

Novel Mycobacterium Tuberculosis GyrB Inhibitors

Another research effort designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, demonstrating significant activity against Mycobacterium tuberculosis. This work showcases the potential use of related chemical frameworks in developing new antimicrobial agents (Jeankumar et al., 2013).

Directing Group for sp2 C-H Bond Amination

Research on 2-(pyridin-2-yl) aniline as a directing group for C-H amination mediated by cupric acetate offers insights into the molecular design for efficient organic synthesis processes. This study illustrates the utility of pyridine derivatives in facilitating complex chemical transformations (Zhao et al., 2017).

Synthesis and Evaluation of Pyrazolopyrimidines

A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the relevance of pyridine and tetrazole-containing compounds in medicinal chemistry for developing novel therapeutic agents (Rahmouni et al., 2016).

Polybenzimidazole Synthesis

The synthesis of new polybenzimidazoles from aromatic diacid containing pyridine units and their characterization points to the application of such compounds in materials science, particularly for high-performance polymers with excellent thermal and chemical resistance (Ma et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide is Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in the cell, particularly in the conversion of lanosterol to ergosterol .

Mode of Action

It is known to interact with lanosterol 14-alpha demethylase . The interaction between the compound and its target may result in changes in the function of the enzyme, potentially inhibiting its activity .

Biochemical Pathways

The compound’s interaction with Lanosterol 14-alpha demethylase affects the sterol biosynthesis pathway . By potentially inhibiting the activity of this enzyme, the compound could disrupt the conversion of lanosterol to ergosterol, affecting the composition and function of cellular membranes .

Result of Action

Given its potential inhibitory effect on lanosterol 14-alpha demethylase, it could lead to alterations in sterol biosynthesis and changes in the properties of cellular membranes .

Propiedades

IUPAC Name |

2-phenyl-N-pyridin-4-yltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-13(15-10-6-8-14-9-7-10)12-16-18-19(17-12)11-4-2-1-3-5-11/h1-9H,(H,14,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJWOTCVJLEDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2834882.png)

![4-(4-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834884.png)

![3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2834886.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2834887.png)

![3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholino)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B2834896.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2834899.png)